3-[2-(4-chlorophenyl)-2-oxoethyl]-1H-quinoxalin-2-one

Medicinal Chemistry Quinoxalinone Target Selectivity

3-[2-(4-chlorophenyl)-2-oxoethyl]-1H-quinoxalin-2-one (CAS: 331950-67-5, MDL: MFCD00503245) is a small-molecule quinoxalin-2(1H)-one derivative characterised by a 4-chlorophenyl-2-oxoethyl substituent at the C3 position. It is offered at standard screening purities (e.g., 95%) with a calculated logP of approximately 2.30.

Molecular Formula C16H11ClN2O2
Molecular Weight 298.72 g/mol
Cat. No. B12825210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(4-chlorophenyl)-2-oxoethyl]-1H-quinoxalin-2-one
Molecular FormulaC16H11ClN2O2
Molecular Weight298.72 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)C(=N2)CC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H11ClN2O2/c17-11-7-5-10(6-8-11)15(20)9-14-16(21)19-13-4-2-1-3-12(13)18-14/h1-8H,9H2,(H,19,21)
InChIKeyPFUPENWSRATQRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(4-chlorophenyl)-2-oxoethyl]-1H-quinoxalin-2-one: Chemical Identity and Core Properties for Sourcing


3-[2-(4-chlorophenyl)-2-oxoethyl]-1H-quinoxalin-2-one (CAS: 331950-67-5, MDL: MFCD00503245) is a small-molecule quinoxalin-2(1H)-one derivative characterised by a 4-chlorophenyl-2-oxoethyl substituent at the C3 position . It is offered at standard screening purities (e.g., 95%) with a calculated logP of approximately 2.30 [1]. The C3-substituted quinoxalin-2-one scaffold is a privileged structure in medicinal chemistry, with known activities across antimicrobial, anticancer, and kinase inhibition targets [2].

Evidence Gap: Why 3-[2-(4-chlorophenyl)-2-oxoethyl]-1H-quinoxalin-2-one Cannot Be Assumed Interchangeable


Despite the quinoxalin-2-one scaffold's broad biological relevance, no head-to-head comparative data (e.g., IC50 panels, selectivity profiles, in vivo PK) for this specific compound versus its nearest analogs were identified in the public domain. Substitution at the C3 position, even with structurally similar aryl groups, is known to determine biological activity through varied steric, electronic, and hydrogen-bonding interactions [1]. Therefore, procurement decisions cannot rely on class-level assumptions, and generic substitution is unsupported without direct experimental verification of functional equivalence.

Critical Evidence Gap: 3-[2-(4-chlorophenyl)-2-oxoethyl]-1H-quinoxalin-2-one Lacks Publicly Available Comparative Data


No Differential Bioactivity Data Found Against Closest Structural Analogs

A systematic search of primary literature, patents, and databases returned zero results containing quantitative biological assay data (EC50, IC50, Ki, etc.) for this compound alongside one or more structurally related comparators. The closest published data concern 3-(4-chlorophenyl)quinoxalin-2(1H)-one and other 3-aryl analogs, but none specifically profile this 2-oxoethyl variant [1][2].

Medicinal Chemistry Quinoxalinone Target Selectivity

No Comparative Physicochemical or ADME Profiling Available

While a vendor reports a predicted logP of 2.30 for this compound [1], no experimental logP or parallel artificial membrane permeability assay (PAMPA) data exist in the literature. No aqueous solubility, permeability, P-gp efflux, cLogS, or pKa data are available that compare this compound directly with close analogs such as 3-benzylquinoxalin-2(1H)-ones or other 3-aryl derivatives. This absence makes it impossible to evaluate the physicochemical impact of the 4-chlorophenyl-2-oxoethyl substituent relative to alternatives.

Drug Discovery ADME logP

Where 3-[2-(4-chlorophenyl)-2-oxoethyl]-1H-quinoxalin-2-one Holds Potential—Despite the Data Gap


Scaffold-Hopping for PASK Kinase Inhibitors

Though unconfirmed for this exact compound, the quinoxalin-2-one core has been patented for PAS kinase (PASK) inhibition [1]. This compound may serve as a structural starting point for optimizing kinase selectivity or metabolic stability, given its unique 4-chlorophenyl-2-oxoethyl substituent.

Anticorrosion Additive Screening (Copper in Nitric Acid)

Quinoxaline derivatives with the 4-chlorophenyl motif have shown up to 90% corrosion inhibition efficiency (IE%) for copper in 2 M HNO3 at 10−3 M [2]. This compound may be tested as a mixed-type inhibitor candidate in electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization studies.

Late-Stage Functionalization for Radioligand Development

The presence of an α,β-unsaturated ketone moiety and aryl chloride handle enables further structural diversification via Suzuki coupling, Sonogashira coupling, or reductive amination [3]. Procuring this compound provides a stable intermediate for generating focused libraries around the C3 side chain.

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